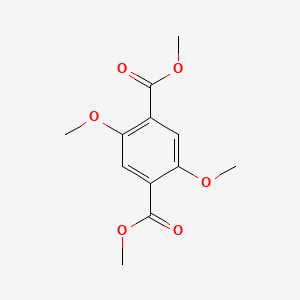

Dimethyl 2,5-dimethoxyterephthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,5-dimethoxybenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-15-9-5-8(12(14)18-4)10(16-2)6-7(9)11(13)17-3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHLHMMKAVROOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Role in Advanced Organic Synthesis

Dimethyl 2,5-dimethoxyterephthalate serves as a crucial building block and intermediate in a variety of advanced organic synthesis applications. Its symmetrical structure, featuring a central benzene (B151609) ring with two methoxy (B1213986) groups and two methyl ester functionalities, makes it a versatile precursor for the synthesis of more complex molecules.

Beyond polymer chemistry, this compound is also utilized in the synthesis of intricate molecular architectures such as rotaxanes, which are mechanically interlocked molecules. acs.orgacs.org In these applications, the terephthalate (B1205515) core acts as a template around which other molecular components are assembled. acs.orgacs.org The synthesis often involves the saponification of this compound to its corresponding dicarboxylic acid, 2,5-dimethoxyterephthalic acid, which can then be further functionalized. acs.org

Historical Context of Terephthalate Derivatives in Materials Science

The importance of dimethyl 2,5-dimethoxyterephthalate is best understood within the broader historical context of terephthalate (B1205515) derivatives in materials science. The most prominent member of this family is terephthalic acid and its dimethyl ester, dimethyl terephthalate (DMT), which are the foundational monomers for polyethylene (B3416737) terephthalate (PET). wikipedia.orgwikipedia.org PET, a thermoplastic polymer resin of the polyester (B1180765) family, was first commercialized in the mid-20th century and has since become a ubiquitous material for fibers, films, and packaging, most notably plastic bottles. wikipedia.orgwikipedia.org

The success of PET spurred research into other terephthalate derivatives to create polymers with enhanced or specialized properties. This led to the development of materials like polytrimethylene terephthalate (PTT) and polybutylene terephthalate (PBT). wikipedia.org The exploration of substituted terephthalates, such as 2,5-dihydroxyterephthalic acid and its derivatives, further expanded the field. These compounds have been instrumental in the development of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. nih.govrsc.org The functional groups on the terephthalate linker, such as hydroxyl or methoxy (B1213986) groups, play a critical role in the properties and performance of the resulting MOFs. rsc.org The investigation into bio-based alternatives to petroleum-derived terephthalates, such as 2,5-furandicarboxylic acid (FDCA), reflects the ongoing evolution of this class of materials towards greater sustainability. mdpi.comresearchgate.net

Structural Attributes and Their Influence on Reactivity and Self Assembly

Established Synthetic Pathways: Mechanistic Insights and Yield Optimization

The traditional synthesis of this compound relies on well-established multi-step chemical transformations. These pathways often involve the construction of the core aromatic ring from acyclic precursors or the functionalization of a pre-existing benzene ring derivative.

Esterification and Functionalization of Precursors (e.g., Succinic Acid Derivatives)

One of the foundational routes to constructing the six-carbon aromatic core of the target molecule begins with four-carbon precursors like succinic acid. This pathway involves a sequence of esterification, condensation, and aromatization reactions.

The initial step is the esterification of succinic acid to yield dimethyl succinate (B1194679). This is typically achieved by refluxing succinic acid in dried methanol (B129727) with a catalytic amount of concentrated sulfuric acid under a nitrogen atmosphere. For instance, reacting succinic acid with methanol at 80°C for 36 hours can produce dimethyl succinate in yields as high as 86.3%. rsc.org

The crucial subsequent step is the base-catalyzed self-condensation of dimethyl succinate to form a six-carbon cyclic precursor, dimethyl succinylsuccinate (DSS). This reaction is a type of Dieckmann condensation. The process involves treating dimethyl succinate with a strong base, such as sodium methylate, in a solvent like methanol. The base abstracts an α-proton from dimethyl succinate, generating a carbanion that then attacks the carbonyl group of a second molecule of dimethyl succinate, leading to cyclization. A process to produce mixed esters of succinic acid, which can then be used to prepare succinylsuccinate esters, involves transesterification of dimethyl succinate with other alcohols like ethanol (B145695) or isobutanol in the presence of a catalyst like sodium methylate. googleapis.com

The resulting dimethyl succinylsuccinate can then be converted to dimethyl 2,5-dihydroxyterephthalate through oxidation. A notable method involves catalytic oxidation using oxygen as the oxidant and a Co-Mo2C catalyst. This dihydroxy intermediate is a direct precursor to the final product, as detailed in the following section.

Below is a table summarizing the reaction conditions for the synthesis of dimethyl succinate.

Table 1: Synthesis of Dimethyl Succinate

| Reactants | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Succinic Acid, Methanol | Conc. H₂SO₄ | 80°C | 36h | 86.3% |

Multi-step Synthesis from Dimethyl 2,5-dihydroxyterephthalate

A common and high-yielding method to produce this compound is through the functionalization of dimethyl 2,5-dihydroxyterephthalate (DHTA). researchgate.net This precursor already contains the desired terephthalate structure, and the synthesis is completed by converting the two hydroxyl groups into methoxy groups via an etherification reaction.

The synthesis of the DHTA precursor itself can be accomplished by the esterification of 2,5-dihydroxyterephthalic acid with methanol, typically catalyzed by an acid under reflux conditions.

Table 2: Synthesis of 2,5-dimethoxyterephthalic acid from DHTA

| Precursor | Reagents | Solvent | Conditions | Yield of Acid |

|---|---|---|---|---|

| Dimethyl 2,5-dihydroxyterephthalate | K₂CO₃, CH₃I, NaOH (for hydrolysis) | Acetone, Water | 85°C, 24h (methylation); Reflux, 20h (hydrolysis) | 89.5% |

Emerging Green Chemistry Approaches for Sustainable Production

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

A significant green approach focuses on the synthesis of the key precursor, dimethyl 2,5-dihydroxyterephthalate (DHTA). One innovative method employs oxygen as the oxidant to convert 1,4-cyclohexanedione-2,5-dicarboxylate (DMSS) into DHTA. google.com This process is environmentally friendly as the primary by-product is water. google.com The reaction is facilitated by a heterogeneous metal/nitrogen hybrid carbon composite (M/N-C) catalyst. These catalysts, which can use metals like Co, Ni, or Fe, are prepared by pyrolyzing a mixture of a metal salt, glucose, and urea. google.com This method avoids the use of harsher, more traditional oxidizing agents. For instance, using a Fe/N-C catalyst in n-butyronitrile at 110°C and 1.1 MPa of oxygen for 5 hours resulted in a 90.2% yield of DHTA. google.com

Another key area for green innovation is in the esterification step. Traditional homogeneous acid catalysts like sulfuric acid are effective but pose challenges in separation, recovery, and waste disposal. mdpi.com A greener alternative is the use of solid acid catalysts, such as zeolites. Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acid sites, making them efficient and reusable catalysts. mdpi.com In the context of producing dimethyl terephthalate (a related compound), β zeolite has shown excellent performance, achieving nearly 100% conversion of terephthalic acid and high selectivity for the dimethyl ester product. mdpi.com These solid catalysts can be easily separated from the reaction mixture by filtration and can be reused multiple times, significantly reducing waste and improving process economy. mdpi.com This technology is directly applicable to the esterification of 2,5-dimethoxyterephthalic acid.

Reaction Condition Tuning and Catalyst Effects in this compound Synthesis

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful tuning of reaction conditions and the selection of an appropriate catalyst.

In the catalytic oxidation of DMSS to DHTA, the choice of metal in the M/N-C catalyst has a significant impact. Catalysts based on Co, Ni, and Fe have demonstrated high activity. google.com The reaction conditions are also crucial. For example, with a Co/N-C catalyst, complete conversion of DMSS was achieved in 3 hours at 120°C and 1.2 MPa of oxygen pressure. google.com In contrast, using a Ni/N-C catalyst required 7 hours at 110°C and 1.0 MPa to achieve full conversion. google.com This demonstrates a clear link between the catalyst type and the required reaction severity.

For the esterification step, studies on the synthesis of dimethyl terephthalate using zeolite catalysts provide valuable insights that can be extrapolated to the synthesis of this compound. The catalytic performance is correlated with the acid site strength, specific surface area, and pore structure of the zeolite. mdpi.com

Effect of Catalyst Type: Among various zeolites (ZSM-5, ZSM-35, MOR, β), β zeolite was found to be the most effective, providing the highest conversion and selectivity. This is attributed to its optimal combination of strong acid sites and a more accessible pore structure. mdpi.com

Effect of Temperature: The esterification reaction is endothermic, so increasing the temperature generally accelerates the reaction rate and improves reactant conversion. In one study, the yield and selectivity of dimethyl terephthalate peaked at 200°C. Further increases in temperature led to a decrease in selectivity, likely due to side reactions. mdpi.com

Effect of Pressure: Increasing the reaction pressure can also enhance the yield and selectivity. For the β zeolite-catalyzed esterification, the optimal pressure was found to be 1.0 MPa. mdpi.com

Effect of Reaction Time: The yield of the desired ester increases with reaction time up to a certain point, after which it may decline due to equilibrium limitations or the formation of by-products. For the β zeolite system, the peak yield and selectivity were achieved after 8 hours of reaction. mdpi.com

The data below, from the synthesis of dimethyl terephthalate, illustrates the impact of reaction conditions.

Table 3: Effect of Reaction Conditions on Zeolite-Catalyzed Esterification

| Catalyst | Temperature | Pressure | Time | PTA Conversion | DMT Selectivity |

|---|---|---|---|---|---|

| β Zeolite | 200°C | 0.5 MPa | 4h | ~100% | 76.1% |

| β Zeolite | 200°C | 1.0 MPa | 8h | 100% | 94.1% |

| ZSM-5-25 | 200°C | 0.5 MPa | 4h | ~100% | 61.2% |

| MOR | 200°C | 0.5 MPa | 4h | ~100% | 68.3% |

These findings highlight the critical importance of optimizing reaction parameters and catalyst selection to maximize the efficiency and sustainability of this compound production.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of molecular structures and the quantitative assessment of purity. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, the magnetically equivalent aromatic protons and the methyl ester protons appear as distinct singlets. The chemical shift of these resonances is influenced by factors such as the solvent, temperature, and concentration. bipm.org Typically, the four aromatic protons are observed at approximately 8 ppm, while the six protons of the methyl ester groups resonate around 4 ppm. bipm.org The high purity of synthesized dimethyl terephthalate can be confirmed by ¹H NMR spectroscopy, where the absence of signals from isomers like isophthalate (B1238265) indicates a clean product. researchgate.net

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | ~8.0 | Singlet |

| Methyl Ester (-OCH₃) | ~4.0 | Singlet |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

The ¹³C NMR spectrum of this compound provides further structural confirmation. The spectrum will show distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons attached to the ester and methoxy groups, and the aromatic carbons bonded to hydrogen, as well as the methyl carbons of the ester and methoxy groups. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the ester carbonyl carbon is typically found in the downfield region of the spectrum. stackexchange.com In a related compound, dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, solid-state ¹³C NMR has been used to study the differences between its polymorphs, revealing how torsional angles and hydrogen bonding patterns affect the carbon chemical shifts. nih.gov

| Carbon Type | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165-170 |

| Aromatic (C-O) | ~150-160 |

| Aromatic (C-C=O) | ~130-140 |

| Aromatic (C-H) | ~110-120 |

| Methoxy (-OCH₃) | ~50-60 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) allows for the detailed elucidation of the molecular and crystal structure. For instance, the crystal structure of dimethyl 2,5-dibenzoylterephthalate, a derivative, revealed that the asymmetric unit contains one half-molecule located on a center of inversion. researchgate.net This study highlighted the role of intermolecular C-H···O hydrogen bonds in forming a three-dimensional framework that stabilizes the crystal structure. researchgate.net In another example, the analysis of different polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate showed significant variations in the torsional angle between the ester group and the aromatic ring, which directly impacts the molecule's electronic conjugation and hydrogen bonding patterns. nih.gov

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within a molecule are sensitive to its structure, providing a unique "fingerprint." For this compound, the key functional groups are the ester (C=O, C-O), ether (Ar-O-CH₃), and the substituted benzene ring.

While a specific experimental FTIR spectrum for this compound is not readily found in the reviewed literature, the characteristic absorption bands can be predicted with high accuracy by analyzing the spectra of closely related compounds such as Dimethyl terephthalate and Dimethyl 2,5-dibromoterephthalate. nih.gov

The FTIR spectrum of a terephthalate derivative is typically characterized by several key regions:

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-H stretching from the methyl groups of both the ester and ether functionalities would be observed in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) Stretching: The ester carbonyl group gives rise to a strong and sharp absorption band, which is one of the most prominent features in the spectrum. For compounds like Dimethyl terephthalate, this band is typically observed around 1720-1740 cm⁻¹. chemicalbook.com The electronic effect of the electron-donating methoxy groups on the benzene ring in this compound would be expected to slightly shift this frequency.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring usually appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the number and position of these bands.

C-O and O-CH₃ Vibrations: The C-O stretching vibrations of the ester and ether groups are expected in the 1000-1300 cm⁻¹ region. Specifically, the asymmetric Ar-O-C stretching of the methoxy groups would likely appear around 1250 cm⁻¹, while the symmetric stretching would be at a lower frequency. The O-CH₃ stretching of the ester group also falls within this range.

A reference FTIR spectrum for Dimethyl 2,5-dibromoterephthalate, available from the John Wiley & Sons, Inc. database, was recorded using a KBr wafer technique. nih.gov This spectrum can serve as a comparative model to anticipate the spectral features of this compound, with expected shifts due to the different electronic and steric nature of methoxy versus bromo substituents.

Interactive Data Table: Predicted FTIR Peak Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | > 3000 | Medium to Weak | |

| Aliphatic C-H Stretch (O-CH₃) | 2850 - 3000 | Medium | From both ester and ether methyl groups. |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong, Sharp | Position influenced by methoxy group electronics. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands expected due to substitution. |

| Asymmetric Ar-O-C Stretch | ~ 1250 | Strong | Characteristic of aryl ethers. |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon skeleton of aromatic compounds.

Specific Raman spectroscopic studies on this compound are scarce. However, research on related molecules like dimethyl phthalate (B1215562) and disodium (B8443419) terephthalate provides a solid foundation for predicting its Raman signature. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have been shown to be highly effective in predicting and assigning Raman active modes for phthalate esters. researchgate.net

For this compound, key Raman active modes would include:

Ring Breathing Vibrations: The symmetric expansion and contraction of the benzene ring typically produce a strong and characteristic Raman band.

Substituent-Sensitive Modes: Vibrations involving the C-C bonds between the ring and the ester groups, as well as the C-O bonds of the methoxy groups, would be Raman active.

Symmetric Stretching of Functional Groups: The symmetric stretching of the C=O and O-CH₃ groups would also be observable.

Studies on disodium terephthalate have identified the asymmetric stretching of the -COO⁻ group around 1612 cm⁻¹ and symmetric stretching at 1427 cm⁻¹. researchgate.net While the ester in this compound is not deprotonated, these values provide a reference point for the carboxylate-related vibrations. Furthermore, research on dimethyl phthalate has demonstrated that a set of six characteristic Raman bands can identify phthalate esters as a group. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto a metal surface. This method has been successfully applied to detect phthalate esters, suggesting its potential for the sensitive analysis of this compound as well. researchgate.net

Interactive Data Table: Predicted Raman Peak Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| Symmetric Ring Breathing | ~ 800 - 1000 | Strong | Highly characteristic of the benzene ring. |

| Aromatic C=C Stretch | ~ 1600 | Strong | |

| Symmetric C=O Stretch | ~ 1700 | Medium | |

| C-O-C symmetric stretch (ether) | ~ 1100-1200 | Medium | |

| CH₃ rock/stretch (methoxy) | ~ 1450, 2950 | Medium to Strong |

Dimethyl 2,5 Dimethoxyterephthalate in Coordination Chemistry and Metal Organic Frameworks

Ligand Design and Coordination Architectures in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Dimethyl 2,5-dimethoxyterephthalate, and its corresponding carboxylate form, 2,5-dimethoxyterephthalate (2,5-DMT), serve as a significant organic linker in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). The strategic placement of methoxy (B1213986) groups on the terephthalate (B1205515) backbone introduces specific electronic and steric properties that influence the resulting coordination architectures. These methoxy groups can impact the ligand's coordination modes, the ultimate topology of the framework, and the functional properties of the material, such as luminescence. mdpi.com

The design of MOFs and CPs often starts with the selection of metal cations or metal-oxo clusters as nodes and a variety of organic linkers. mdpi.com The 2,5-DMT linker is particularly attractive for constructing luminescent coordination polymers and MOFs. mdpi.com Its inherent fluorescence can be retained or modified upon coordination with different metal ions, opening possibilities for applications in sensing and photonics. The rigidity of the terephthalate backbone combined with the functional methoxy groups allows for the formation of diverse and stable framework structures.

Synthesis and Structural Characterization of Dimethoxyterephthalate-Based MOFs and CPs with Transition Metal Cations (e.g., Mn(II), Zn(II), Co(II), Mg(II))

The synthesis of MOFs and CPs incorporating the 2,5-dimethoxyterephthalate (2,5-DMT) linker with various transition metal cations has been explored, leading to a range of structurally diverse materials. mdpi.comresearchgate.net Solvothermal and hydrothermal methods are commonly employed for the synthesis of these crystalline materials, where the metal salt and the linker are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. mdpi.comrsc.orgresearchgate.net

A notable study reported the synthesis and crystal structures of several coordination polymers based on the 2,5-DMT linker. mdpi.com For instance, the solvent-free coordination polymer Co(II)(2,5-DMT) was synthesized and found to be isostructural with the previously reported Mn(II) and Zn(II) analogues. mdpi.com These compounds adopt a monoclinic crystal system with the C2/c space group. mdpi.com In contrast, the reaction with Mg(II) yielded a different structure, Mg₂(2,5-DMT)₂(DMF)₂, which crystallizes in a triclinic system (P-1 space group) and incorporates coordinating DMF molecules, forming a MOF with solvent-filled pores. mdpi.comresearchgate.net

Below is a table summarizing the crystallographic data for some of these 2,5-DMT based coordination compounds:

| Compound | Formula | Crystal System | Space Group | Z |

| Co(II)(2,5-DMT) | C₁₀H₈CoO₄ | Monoclinic | C2/c | 4 |

| Mn(II)(2,5-DMT) | C₁₀H₈MnO₄ | Monoclinic | C2/c | 4 |

| Zn(II)(2,5-DMT) | C₁₀H₈O₄Zn | Monoclinic | C2/c | 4 |

| Mg₂(2,5-DMT)₂(DMF)₂ | C₂₆H₃₂Mg₂N₂O₁₂ | Triclinic | P-1 | 2 |

Data sourced from a 2023 study on luminescent coordination polymers. mdpi.com

These examples highlight the significant role the metal cation plays in determining the final structure of the coordination polymer or MOF.

Influence of Metal Centers on Coordination Geometries and Network Formation

The identity of the metal center has a profound influence on the coordination geometry and the resulting network formation in MOFs and CPs constructed with the 2,5-dimethoxyterephthalate (2,5-DMT) linker. Different metal ions exhibit distinct coordination preferences in terms of coordination number and geometry (e.g., tetrahedral, octahedral, square pyramidal), which directly dictates the way the 2,5-DMT linkers are connected and, consequently, the dimensionality and topology of the final framework. mdpi.comresearchgate.net

For example, in the case of the M(II)(2,5-DMT) series of compounds (where M = Mn, Co, Zn), the metal ions are coordinated by the carboxylate groups of the 2,5-DMT ligands. mdpi.comresearchgate.net In the Co(II)(2,5-DMT) structure, the Co(II) ion can be described as having a tetrahedral CoO₄ coordination, with the possibility of an extension to an octahedral CoO₆ coordination. researchgate.net This flexibility in the coordination sphere can influence the properties of the material.

The choice of metal ion can also determine whether a solvent-free coordination polymer or a MOF with entrapped solvent molecules is formed. As mentioned previously, while Mn(II), Co(II), and Zn(II) form isostructural solvent-free coordination polymers with 2,5-DMT, Mg(II) leads to the formation of a MOF, Mg₂(2,5-DMT)₂(DMF)₂, with coordinated DMF molecules. mdpi.com This difference arises from the coordination preferences of the Mg(II) ion, which readily incorporates solvent molecules into its coordination sphere to achieve a stable geometry.

Furthermore, the metal center can influence the luminescent properties of the resulting material. For instance, while the luminescence of Zn(II)(2,5-DMT) and Mg₂(2,5-DMT)₂(DMF)₂ is primarily ligand-based, the Mn(II)(2,5-DMT) compound exhibits an additional metal-centered red emission. mdpi.com This phenomenon is attributed to a metal-centered transition of the Mn²⁺ ion and provides further insight into the coordination environment. mdpi.com

The table below illustrates the influence of the metal center on the resulting structure type and luminescent properties of 2,5-DMT based coordination compounds:

| Metal Ion | Compound Formula | Structure Type | Luminescence |

| Co(II) | Co(II)(2,5-DMT) | Coordination Polymer | Quenched |

| Mn(II) | Mn(II)(2,5-DMT) | Coordination Polymer | Ligand-based and Metal-centered (red) |

| Zn(II) | Zn(II)(2,5-DMT) | Coordination Polymer | Ligand-based (blue) |

| Mg(II) | Mg₂(2,5-DMT)₂(DMF)₂ | MOF with coordinated solvent | Ligand-based (blue) |

Data compiled from a comparative study on 2,5-DMT based coordination polymers. mdpi.comresearchgate.net

Post-Synthetic Modification and Functionalization of this compound-Containing Frameworks

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of MOFs, allowing for the introduction of new chemical functionalities or the alteration of existing ones within a pre-synthesized framework. nih.govresearchgate.net This approach offers the advantage of creating materials with tailored properties that may not be accessible through direct synthesis. researchgate.net While specific examples of PSM on MOFs containing this compound are not extensively detailed in the provided search results, the general principles of PSM can be applied to such frameworks.

PSM can be broadly categorized into several types, including covalent modification of the organic linkers, modification of the metal nodes, and encapsulation of guest molecules within the pores. rsc.org For a hypothetical MOF constructed with a linker derived from this compound, several PSM strategies could be envisioned.

One potential avenue for PSM could involve the methoxy groups on the aromatic ring. Although chemically robust, under certain conditions, these ether linkages could potentially be cleaved to yield hydroxyl groups. This would dramatically alter the functionality of the framework, introducing hydrogen-bonding capabilities and providing sites for further chemical reactions.

Another approach could involve the introduction of functional groups onto the aromatic backbone of the linker prior to MOF synthesis, with the intention of performing PSM on these groups. For example, if a bromo-functionalized version of the linker, such as dimethyl 2,5-dibromoterephthalate, were used to construct a MOF, the bromine atoms could serve as handles for a variety of subsequent cross-coupling reactions. nih.gov

Furthermore, PSM can involve the exchange of metal ions at the nodes of the framework. labxing.com This can be used to introduce new catalytic or magnetic properties into the material. The success of such modifications depends on the lability of the metal-ligand coordination bonds and the ability of the framework to maintain its structural integrity during the exchange process.

While the current literature within the search results does not provide specific examples of PSM performed on a this compound-containing MOF, the established principles of PSM suggest that such frameworks hold potential for further functionalization to create materials with tailored properties for applications in areas such as catalysis, sensing, and gas separation. labxing.comscience.eus

Theoretical and Computational Investigations of Dimethyl 2,5 Dimethoxyterephthalate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Dimethyl 2,5-dimethoxyterephthalate. These computational methods allow for the determination of molecular geometries, electronic properties, and spectroscopic characteristics.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For instance, in related aromatic esters, the distribution and energy of these frontier orbitals are heavily influenced by the nature and position of substituents on the benzene (B151609) ring.

While specific, in-depth quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining related compounds. For example, calculations on terephthalic acid derivatives often reveal that the HOMO is localized on the electron-rich aromatic ring, while the LUMO is centered on the electron-withdrawing carboxylate groups. The methoxy (B1213986) groups (-OCH₃) in this compound are electron-donating, which would be expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity and its interactions with other species.

Experimentally, the electronic properties of this compound are manifested in its luminescence. Studies on coordination polymers incorporating the 2,5-dimethoxyterephthalate (2,5-DMT) linker have noted the fluorescence of its dimethyl ester, with an emission maximum (λem) at 402 nm when excited at 320 nm. mdpi.com This intrinsic fluorescence is a direct consequence of its electronic structure and can be correlated with the HOMO-LUMO gap calculated through quantum chemical methods.

The following table presents a hypothetical set of data that could be obtained from a DFT calculation on this compound, based on typical values for similar aromatic esters.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and the energy of electronic transitions (e.g., UV-Vis absorption). |

| Dipole Moment | ~2.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |

This table is illustrative and contains hypothetical data for this compound.

Reactivity predictions can be further refined by calculating the electrostatic potential (ESP) mapped onto the electron density surface. The ESP shows the distribution of charge within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the oxygen atoms of the carbonyl and methoxy groups, indicating likely sites for electrophilic attack.

Molecular Dynamics Simulations for Mechanistic Insights in Polymerization Processes

An MD simulation of the polymerization of this compound would involve creating a simulation box containing multiple monomers, along with any necessary initiators or catalysts. The interactions between atoms would be governed by a force field, a set of parameters that define the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

Such simulations could provide mechanistic insights into several aspects of the polymerization process:

Chain Growth and Conformation: MD can visualize the step-by-step process of chain elongation, showing how monomers approach and react with the growing polymer chain. It can also reveal the preferred conformations (e.g., coiled or extended) of the polymer chains in the reaction medium.

Diffusion and Reactivity: The diffusion coefficients of monomers and growing chains can be calculated, which is crucial for understanding how reactants come together in the reaction vessel. By analyzing the proximity and orientation of reactive groups, one can infer the likelihood of a successful reaction event. youtube.com

Physical Properties of the Resulting Polymer: MD simulations can be used to predict the properties of the resulting polymer, such as its glass transition temperature (Tg), density, and mechanical properties. nih.gov For example, by simulating the polymer at different temperatures, one can observe the change in mobility of the polymer chains that signifies the glass transition.

The table below illustrates the type of data that could be generated from an MD simulation of a hypothetical polymerization of this compound.

| Simulation Parameter | Potential Finding | Significance |

| Monomer Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | Determines the rate at which monomers can reach growing polymer chains. |

| Radius of Gyration of Polymer | Increases with chain length | Characterizes the size and compactness of the polymer coils. |

| End-to-End Distance | Varies with chain flexibility | Provides information about the overall shape and conformation of the polymer. |

| Glass Transition Temperature (Tg) | Predicted value (e.g., ~150 °C) | A key property of the bulk polymer, indicating its transition from a rigid to a more flexible state. |

This table is illustrative and contains hypothetical data.

These simulations can be performed under various conditions (e.g., different temperatures, pressures, or solvent environments) to understand how these factors influence the polymerization process and the final properties of the polymer.

Computational Studies of Host-Guest Interactions within Derived Coordination Materials

This compound serves as a precursor to the 2,5-dimethoxyterephthalate (2,5-DMT) linker, which can be used to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are characterized by their porous structures, which can encapsulate "guest" molecules. Computational methods are vital for understanding the host-guest interactions within these materials. nih.govresearchgate.net

Computational studies in this area typically involve a combination of molecular mechanics and quantum chemical calculations to model the MOF structure and its interaction with guest molecules. For MOFs derived from the 2,5-DMT linker, these studies can elucidate:

Binding Sites and Energies: Calculations can identify the most favorable binding sites for guest molecules within the MOF's pores. By calculating the interaction energy, one can predict the strength of the host-guest association. These interactions are typically non-covalent, involving van der Waals forces, hydrogen bonds, and electrostatic interactions.

Structural Changes upon Guest Binding: The introduction of a guest molecule can sometimes induce changes in the MOF's structure. Computational models can predict these changes, such as shifts in the framework's lattice parameters or reorientation of the organic linkers. For instance, computational modeling has been used to understand porosity differences in MOFs with different isomers of dimethoxy-functionalized linkers. researchgate.net

Diffusion of Guests within Pores: Molecular dynamics simulations can be used to model the movement of guest molecules through the pores of the MOF. This is crucial for applications in areas like gas separation and drug delivery, as it helps to understand the rates of uptake and release of the guest molecules.

The following table summarizes the types of insights that can be gained from computational studies of a hypothetical MOF constructed with the 2,5-DMT linker.

| Computational Method | Studied Property | Example Finding |

| Grand Canonical Monte Carlo (GCMC) | Gas Adsorption Isotherms | Prediction of CO₂ uptake capacity at a given pressure. |

| Density Functional Theory (DFT) | Guest Binding Energy | Calculation of the binding energy of a small organic molecule (e.g., benzene) within the MOF pore. |

| Molecular Dynamics (MD) | Guest Diffusion Pathway | Simulation of the trajectory of a guest molecule as it moves through the MOF's channels. |

This table is illustrative and contains hypothetical data.

These computational investigations are essential for the rational design of new coordination materials with tailored properties for specific applications, such as selective gas storage, catalysis, and chemical sensing. mdpi.comresearchgate.net

Future Research Directions and Potential Innovations for Dimethyl 2,5 Dimethoxyterephthalate

Integration into Advanced Functional Materials

The incorporation of Dimethyl 2,5-dimethoxyterephthalate and its derivatives into advanced functional materials is a promising area of future research. Its rigid aromatic core and electron-donating methoxy (B1213986) groups can impart desirable optical, electronic, and thermal properties to polymers and framework materials.

One key application lies in the synthesis of high-performance polymers. For instance, the related compound dimethyl 2,5-dihydroxyterephthalate (DHTA) is a crucial monomer for producing high-strength, high-modulus fibers with excellent flame retardancy and compressive strength, finding use in cutting-edge fields. google.com Research can be directed towards developing new polymerization methods using this compound to create novel polyesters and polyamides with tailored properties for applications in aerospace, defense, and electronics.

Furthermore, derivatives of the terephthalic acid family are instrumental in the construction of Metal-Organic Frameworks (MOFs). These crystalline materials, consisting of metal ions or clusters linked by organic ligands, possess high porosity and surface area, making them ideal for gas storage, separation, and catalysis. The dihydroxy derivative, for example, acts as a ligand to form coordination complexes with metal ions, which can exhibit unique redox properties. Future work could explore the use of this compound as a ligand to create novel MOFs with specific functionalities, such as selective gas adsorption or as hosts for catalytic nanoparticles.

Table 1: Potential Applications of this compound in Advanced Functional Materials

| Application Area | Potential Role of this compound | Desired Properties |

| High-Performance Fibers | Monomer for novel polyesters and polyamides. | High strength, high modulus, thermal stability, flame retardancy. |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for organic light-emitting materials. | Enhanced charge transport, thermal stability, tunable emission colors. |

| Metal-Organic Frameworks (MOFs) | Organic linker to create porous frameworks. | High surface area, selective adsorption, catalytic activity. |

| Advanced Coatings | Component in protective and functional coatings. | Enhanced durability, corrosion resistance, specific optical properties. |

Novel Catalytic Applications and Process Development

The development of new, efficient, and environmentally friendly methods for the synthesis of this compound and its utilization in catalysis are critical for its broader application.

A significant advancement in process development is the use of oxygen as a green oxidant. A patented method describes the synthesis of dimethyl dihydroxyterephthalate through the catalytic oxidation of a precursor using oxygen. google.com This approach simplifies the process, reduces production costs, and minimizes waste, with water being the primary by-product. google.com Future research could focus on adapting and optimizing such green catalytic oxidation methods for the direct synthesis of this compound, potentially from bio-based starting materials.

Moreover, the core structure of this compound makes it an interesting candidate for the development of novel catalysts. Metal complexes incorporating this or similar ligands can exhibit significant catalytic activity. For example, manganese(III) complexes with Schiff base ligands have been shown to effectively catalyze the aerobic oxidation of various substrates. nih.gov The electronic properties of the methoxy groups in this compound could be harnessed to tune the catalytic activity of its metal complexes for specific organic transformations, such as selective oxidations or C-C coupling reactions.

Table 2: Research Directions in Catalysis and Process Development

| Research Area | Focus | Potential Impact |

| Green Synthesis Routes | Development of catalytic processes using green oxidants like O2. | Reduced environmental impact, lower production costs, simplified processes. |

| Catalyst Development | Synthesis and evaluation of metal complexes of this compound. | Novel catalysts for selective organic transformations. |

| Biocatalysis | Exploration of enzymatic routes for synthesis and modification. | Highly selective and sustainable production methods. |

| Process Intensification | Development of continuous flow reactors for synthesis. | Increased efficiency, better process control, and scalability. |

Bio-inspired and Sustainable Material Design

The growing demand for sustainable materials has spurred research into bio-based polymers. This compound, if derived from renewable resources, could serve as a key monomer in the design of eco-friendly polyesters.

Patents have been filed for the production of bio-based dimethyl terephthalate (B1205515) (DMT) from terpenes, such as α-limonene, which can be sourced from biological materials like lemons. google.comgoogle.com This bio-based DMT can then be used to produce polyesters with a significant bio-based content. google.comgoogle.com Similarly, eugenol, a compound found in cloves, has been investigated as a renewable starting material for producing a monomer analogous to dimethyl terephthalate. ukm.myscispace.com These approaches highlight a clear pathway for developing sustainable routes to terephthalate-based monomers. Future research should focus on developing efficient and economically viable processes to convert biomass-derived platform chemicals into this compound.

The integration of such bio-based monomers into polymers can lead to materials with reduced environmental footprints. For example, copolyesters of poly(propylene terephthalate-co-adipate) have been synthesized using bio-based 1,3-propanediol, demonstrating the feasibility of creating partially bio-based and biodegradable polymers. mdpi.com By using this compound derived from renewable sources, it may be possible to design novel polyesters that are not only sustainable but also possess unique properties imparted by the methoxy groups, such as altered biodegradability or enhanced compatibility with other biopolymers.

Exploration of Self-Assembly Phenomena and Supramolecular Chemistry

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry and a powerful tool for creating complex functional materials. The structure of this compound and its derivatives makes them excellent candidates for studying and exploiting self-assembly phenomena.

Research on the related 2,5-dimethoxyterephthalic acid has revealed that even small changes in the substituent groups can lead to major differences in the dominant supramolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net In the case of 2,5-dimethoxyterephthalic acid, an unusual intramolecular hydrogen bond is formed between the carboxyl group and the oxygen of the neighboring methoxy group. researchgate.net This contrasts with its diethoxy counterpart, which exhibits typical intermolecular hydrogen-bonded dimers. researchgate.net

These findings underscore the potential for precisely controlling the self-assembly of this compound derivatives. Future research could explore how modifications to the ester or methoxy groups influence the formation of supramolecular structures like liquid crystals, gels, and crystalline co-crystals. The self-assembly of 2,5-di-n-alkoxyterephthalic acids with various diamines has been shown to form mesophases with lamellar-type structures, demonstrating the generation of liquid crystalline behavior from these building blocks. rsc.org By understanding and controlling these self-assembly processes, it may be possible to create novel materials with applications in areas such as sensing, drug delivery, and organic electronics.

Q & A

What are the key considerations for synthesizing Dimethyl 2,5-dimethoxyterephthalate in a laboratory setting?

(Basic Research Question)

Methodological Answer:

- Reaction Optimization : Use factorial design (e.g., varying temperature, catalyst concentration, and solvent polarity) to identify optimal conditions for esterification and methoxy group stability .

- Safety Protocols : Adhere to laboratory safety regulations, including proper ventilation to prevent aerosol formation and chemical exposure, as outlined in OSHA-compliant guidelines .

- Process Control : Implement real-time monitoring tools (e.g., in-line spectroscopy) to track reaction progress and intermediate formation, aligning with chemical engineering design principles .

- Documentation : Maintain rigorous records of experimental parameters (e.g., molar ratios, reaction times) to ensure reproducibility, as emphasized in academic reporting standards .

How can researchers address discrepancies in spectroscopic data when characterizing this compound?

(Advanced Research Question)

Methodological Answer:

- Cross-Validation : Compare NMR, IR, and mass spectrometry data against computational predictions (e.g., ACD/Labs Percepta Platform) to resolve ambiguities in peak assignments .

- Database Referencing : Cross-check observed spectra with authoritative databases like NIST Chemistry WebBook to identify potential contaminants or isomerization artifacts .

- Replication Studies : Repeat experiments under controlled conditions to isolate variables (e.g., solvent purity, humidity) that may influence spectral outcomes .

- Collaborative Analysis : Use cloud-based chemical software to share raw data with peers for independent verification, leveraging encryption protocols for data security .

What methodological approaches are recommended for optimizing the purification of this compound from complex reaction mixtures?

(Advanced Research Question)

Methodological Answer:

- Separation Technologies : Employ membrane filtration or column chromatography (e.g., silica gel with gradient elution) to isolate the target compound from byproducts, guided by CRDC subclass RDF2050104 .

- Simulation-Driven Design : Use virtual modeling to predict solvent-solute interactions and optimize solvent selection for crystallization or recrystallization .

- Particle Size Analysis : Characterize crystallized products using dynamic light scattering (DLS) to assess purity and particle uniformity, critical for downstream applications .

- Waste Minimization : Integrate green chemistry principles (e.g., solvent recycling) to align with sustainable research paradigms .

What are the best practices for ensuring reproducibility in the synthesis of this compound across different laboratory environments?

(Basic Research Question)

Methodological Answer:

- Standardized Protocols : Publish detailed synthetic procedures in supplementary materials, including equipment calibration data and batch-specific reagent lot numbers .

- Inter-Lab Calibration : Participate in round-robin studies to harmonize analytical techniques (e.g., HPLC conditions) across research groups .

- Environmental Controls : Monitor and report laboratory conditions (e.g., temperature, atmospheric oxygen levels) that may affect reaction kinetics .

- Open-Source Tools : Utilize collaborative platforms for sharing process control algorithms and troubleshooting logs .

How can computational modeling be integrated with experimental data to predict the physicochemical properties of this compound?

(Advanced Research Question)

Methodological Answer:

- Property Prediction : Use software like ChemSpider’s Percepta Platform to calculate logP, solubility, and thermal stability, validating results with experimental DSC/TGA data .

- Quantum Mechanics (QM) Simulations : Perform DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with UV-Vis absorption spectra .

- Machine Learning : Train models on existing terephthalate derivatives to forecast reactivity patterns or degradation pathways under varying pH/temperature conditions .

- Data Integration : Combine computational outputs with experimental datasets in unified databases, ensuring metadata compliance for future reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.